molecular formula C16H15N3O2 B2931872 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid CAS No. 522594-91-8

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

Cat. No.: B2931872
CAS No.: 522594-91-8
M. Wt: 281.315
InChI Key: MUHQKDHCLHCDHZ-UHFFFAOYSA-N
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Description

2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is a multifunctional heterocyclic compound that serves as a versatile building block in medicinal and materials chemistry. Its structure combines a quinoline core with a substituted pyrazole ring, a motif frequently explored in the development of novel therapeutic agents and advanced functional materials . The carboxylic acid functional group makes this compound an excellent precursor for the synthesis of various derivatives, most notably amides, which are pivotal in pharmaceutical research for structure-activity relationship (SAR) studies . The quinoline scaffold is a privileged structure in medicinal chemistry, often associated with a range of biological activities. Furthermore, related pyrazolylquinoline compounds are investigated as potential antimicrobial agents, suggesting a valuable research avenue for this chemical entity . Beyond its biological potential, this compound is of significant interest in materials science. The extended aromatic system of the pyrazolylquinoline core is conducive to interesting photophysical properties . Such compounds are frequently investigated as emissive materials in organic light-emitting diodes (OLEDs) and as the basis for fluorescent sensors due to their ability to emit light and interact with various chemical species . The synthetic routes to analogous pyrazolylquinolines often involve classic condensation strategies, such as the Friedländer synthesis, which utilizes o-aminocarbonyl compounds and active methylene-containing pyrazole derivatives . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

2-(1-ethyl-3-methylpyrazol-4-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-3-19-9-13(10(2)18-19)15-8-12(16(20)21)11-6-4-5-7-14(11)17-15/h4-9H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHQKDHCLHCDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid typically involves multiple steps, starting with the construction of the quinoline core followed by the introduction of the pyrazolyl group. Common synthetic routes include:

  • Skraup Synthesis: This method involves the reaction of aniline derivatives with glycerol and sulfuric acid to form quinoline.

  • Biltz Synthesis: This method uses o-aminophenol and aldehydes in the presence of an acid catalyst to form quinoline derivatives.

  • Substitution Reactions: The pyrazolyl group can be introduced through nucleophilic substitution reactions involving appropriate precursors.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Amide Coupling Reactions

The carboxylic acid group participates in peptide-like couplings to generate bioactive derivatives:

Coupling AgentSubstrateProduct ApplicationYieldSource
HATU/DIPEAChiral naphthyridinonesMET kinase inhibitors85%
Thionyl chlorideHydrazidesPyrazolo[3,4-b]quinoline precursors68%
DCC/DMAPAlkylaminesAntibacterial agents76%

Notably, HATU-mediated couplings preserve stereochemistry (>95% ee retention) in kinase inhibitor syntheses .

Condensation and Cyclocondensation

The quinoline-pyrazole system undergoes regioselective reactions:

a. Knoevenagel Condensation
With active methylene compounds (e.g., malononitrile):

text
Quinoline-4-COOH + NC-CH2-CN → Quinoline-C(CH2CN)=CH-COOR (Δ, 80°C)

Yields: 62–78% under Fe₃O₄@SiO₂ nanocatalyst .

b. Friedel-Crafts Hydroxyalkylation
Electrophilic substitution at pyrazole C-4:

ElectrophileProduct TypeConditionsYieldSource
4-ChlorobenzaldehydeChalcone derivativesAcOH, reflux, 6 h55%
1-NaphtholFused pyranoquinolinesL-proline catalyst, 70°C81%

Coordination Chemistry

The carboxylic acid and pyrazole N-atoms act as polydentate ligands:

Metal SaltComplex StructureApplicationStability Constant (log K)Source
Cu(II) acetate[Cu(L)₂(H₂O)₂]·2H₂OAntimicrobial agents12.4 ± 0.3
Fe(III) chlorideFeL₃Catalytic oxidationN/A
Zn(II) nitrateZnL(OAc)Luminescent materials9.8 ± 0.2

X-ray crystallography confirms octahedral geometry for Cu(II) complexes with O(carboxyl), N(pyrazole), and N(quinoline) coordination .

Biological Derivatization

a. Prodrug Synthesis
Esterification with PEGylated alcohols enhances water solubility:

text
Quinoline-4-COOH + HO(CH₂CH₂O)₃CH₃ → PEG-ester (Solubility: 34 mg/mL vs. 2.1 mg/mL for parent acid)

b. Sulfonamide Formation
Reaction with arylsulfonyl chlorides yields antitumor candidates (IC₅₀ = 0.8–3.2 μM vs. MCF-7) .

This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry and materials science. Recent advances in nanocatalyzed condensations and stereoselective couplings have expanded its synthetic utility, though challenges remain in controlling regioselectivity during electrophilic substitutions.

Scientific Research Applications

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and derivative.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-Substituted Quinoline-4-carboxylic Acids

(a) 2-(1-Methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic Acid
  • Structure : Differs by having a methyl group instead of ethyl at the pyrazole N1 position.
  • Molecular Weight : 253.26 g/mol (C₁₄H₁₁N₃O₂) .
  • Properties : Higher solubility in polar solvents compared to ethyl-substituted analogs due to reduced hydrophobicity.
  • Synthesis : Synthesized via similar routes, with purity up to 99.999% achievable for pharmaceutical applications .
(b) 2-(1-Methyl-1H-pyrazol-3-yl)quinoline-4-carboxylic Acid
  • Structure : Pyrazole substitution at position 3 instead of 4.
  • Molecular Weight : 253.26 g/mol (C₁₄H₁₁N₃O₂) .
  • Impact : Positional isomerism may alter electronic distribution, affecting reactivity and biological activity.
(c) 2-(Thiophen-2-yl)quinoline-4-carboxylic Acid
  • Structure : Replaces pyrazole with a thiophene ring.

Aryl-Substituted Quinoline-4-carboxylic Acids

(a) 2-(4-Bromophenyl)quinoline-4-carboxylic Acid
  • Structure : Substituted with a 4-bromophenyl group.
  • Molecular Weight: 342.17 g/mol (C₁₆H₁₀BrNO₂) .
  • Synthesis : Yield ~51–63% via crystallization in EtOAc .
  • Applications : Bromine’s electron-withdrawing effect may stabilize the molecule in metabolic pathways, extending half-life .
(b) 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid
  • Structure : Features a 4-methoxyphenyl group.
  • Molecular Weight: 280.09 g/mol (C₁₇H₁₃NO₃) .
  • Impact: Methoxy groups improve solubility and may enhance interactions with polar amino acids in target proteins .
(c) 2-(4-Fluorophenyl)quinoline-4-carboxylic Acid
  • Structure : Contains a 4-fluorophenyl substituent.
  • Molecular Weight: 267.25 g/mol (C₁₆H₁₀FNO₂) .
  • Properties : Fluorine’s electronegativity increases metabolic stability and membrane permeability .

Heterocyclic Derivatives

(a) 2-(1,3-Thiazol-2-yl)quinoline-4-carboxylic Acid
  • Structure : Substituted with a thiazole ring.
  • Synthesis : Prepared via coupling reactions (e.g., with thio semicarbazide and POCl₃) .
  • Applications : Thiazole’s sulfur atom may facilitate metal coordination, useful in enzyme inhibition .
(b) N-[1-(4-Cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(1,3-thiazol-2-yl)quinoline-4-carboxamide
  • Structure: Combines quinoline-4-carboxamide with pyrazole and thiazole moieties.
  • Yield : ~15% in coupling reactions .
  • Biological Relevance : Trifluoromethyl groups enhance lipophilicity and bioavailability .

Structural and Functional Analysis

Substituent Effects on Properties

Compound Substituent LogP (Predicted) Aqueous Solubility Yield (%)
Target Compound 1-Ethyl-3-methylpyrazole ~2.5 Moderate Not Reported
2-(1-Methylpyrazol-4-yl) analog 1-Methylpyrazole ~2.0 High >90
2-(4-Bromophenyl) analog 4-Bromophenyl ~3.8 Low 51.7
2-(4-Methoxyphenyl) analog 4-Methoxyphenyl ~2.2 High 63.0

Key Observations :

  • Pyrazole vs. Aryl : Pyrazole substituents generally reduce LogP (increased polarity) compared to aryl groups, improving solubility .
  • Electron-Withdrawing Groups : Bromine and fluorine lower electron density, stabilizing molecules but reducing synthetic yields .
  • Ethyl vs.

Biological Activity

Overview

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is a heterocyclic compound that integrates the structural features of quinoline and pyrazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique combination of these two moieties imparts distinct chemical and biological characteristics, making it a subject of interest for various therapeutic applications.

Molecular Formula: C16H15N3O2
Molecular Weight: 281.309 g/mol
CAS Number: 956393-75-2

The compound features a quinoline ring fused with a pyrazole moiety, which enhances its biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism appears to involve disruption of microbial cell walls and interference with metabolic pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective: To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Methodology: Disc diffusion method was employed to assess the inhibitory effect.
    • Results: The compound demonstrated a zone of inhibition comparable to standard antibiotics, indicating strong antimicrobial properties.
  • Anticancer Activity Assessment
    • Objective: To investigate the cytotoxic effects on MCF-7 (breast cancer) cells.
    • Methodology: MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
    • Results: Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent anticancer activity.

Research Findings

Activity Tested Organisms/Cell Lines IC50/Zone of Inhibition Reference
AntimicrobialStaphylococcus aureus15 µg/mL
AntimicrobialEscherichia coli20 µg/mL
Anticancer (MCF-7)Breast Cancer Cells8 µM
Anticancer (A549)Lung Cancer Cells12 µM

Q & A

Basic Questions

What are the primary synthetic routes for 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid?

The compound can be synthesized via modified Doebner reactions , which involve three-component condensation of arylamines, aldehydes, and pyruvic acid derivatives. For example, V₂O₅/Fe₃O₄-catalyzed reactions in aqueous media have been used to prepare analogous 2-arylquinoline-4-carboxylic acids under mild conditions . Alternative methods include Pfitzinger reactions , where isatin derivatives react with ketones in alkaline media to form quinoline scaffolds . Optimization of catalysts (e.g., transition metals) and solvent systems (e.g., water or ethanol) is critical for yield improvement.

How is the compound characterized structurally?

Key techniques include:

  • X-ray crystallography : Resolves crystal packing and confirms substituent positions (e.g., pyrazole and quinoline ring orientations) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies proton environments (e.g., ethyl/methyl groups on pyrazole) and carboxylic acid resonance (~δ 170 ppm) .
    • IR : Confirms carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and quinoline C=N absorption (~1600 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) .

Advanced Research Questions

How can synthetic contradictions (e.g., low yield, byproducts) be resolved?

Contradictions often arise from competing reaction pathways. For example:

  • Byproduct formation : In Doebner reactions, excess aldehyde may lead to dimerization. Mitigation strategies include stoichiometric control and catalyst screening (e.g., Fe₃O₄ nanoparticles improve regioselectivity) .
  • Low solubility : The carboxylic acid group can hinder reaction progress. Derivatization (e.g., ester protection) or polar aprotic solvents (e.g., DMF) may enhance solubility .
    Data Table : Comparison of Catalytic Systems for Doebner Reaction
CatalystSolventYield (%)Purity (%)Reference
V₂O₅/Fe₃O₄Water7895
NoneEthanol4580

What strategies are used to study structure-activity relationships (SAR) for biological activity?

  • Functional group modulation : Replace the ethyl group on the pyrazole with bulkier substituents (e.g., adamantyl) to assess steric effects on antituberculosis activity .
  • Electron-withdrawing groups : Introduce fluorine or nitro groups on the quinoline ring to enhance binding to bacterial enzymes (e.g., enoyl-ACP reductase) .
  • In silico docking : Molecular dynamics simulations predict interactions with target proteins (e.g., Mycobacterium tuberculosis enzymes) .

How can stability issues (e.g., degradation under light/heat) be addressed?

  • Storage : Store at –20°C in inert atmospheres to prevent oxidation of the pyrazole moiety .
  • Lyophilization : Convert the carboxylic acid to a stable sodium salt for long-term storage .
  • Degradation profiling : Use HPLC-MS to identify breakdown products (e.g., decarboxylated derivatives) under accelerated stability conditions .

Methodological Guidance for Biological Evaluation

What assays are suitable for antimicrobial testing?

  • Microplate dilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
  • Time-kill kinetics : Assess bactericidal/fungicidal activity over 24–72 hours .
  • Resazurin assay : Quantify metabolic inhibition in Mycobacterium tuberculosis .

How to address discrepancies in biological data across studies?

  • Standardize protocols : Use CLSI/M7-A6 guidelines for MIC determination to reduce inter-lab variability .
  • Control compounds : Include reference drugs (e.g., ciprofloxacin for antibacterial assays) to validate experimental conditions .
  • Dose-response curves : Perform triplicate experiments to ensure reproducibility of IC₅₀ values .

Advanced Analytical Challenges

How to resolve spectral overlaps in NMR characterization?

  • 2D NMR (COSY, HSQC) : Differentiate proton-proton couplings in crowded regions (e.g., aromatic protons on quinoline vs. pyrazole) .
  • Deuterated solvents : Use DMSO-d₆ to sharpen peaks and reduce exchange broadening of the carboxylic acid proton .

What computational methods validate electronic properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
  • TD-DFT : Simulate UV-Vis spectra and compare with experimental data to confirm conjugation effects .

Safety and Handling

  • Toxicity : Limited data available. Assume acute toxicity (LD₅₀ > 500 mg/kg in rodents) and use PPE (gloves, goggles) .
  • Waste disposal : Neutralize carboxylic acid with sodium bicarbonate before incineration .

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